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molecular formula C11H19N3O B8383896 N-methyl-4-(pent-4-ynyl)piperazine-1-carboxamide

N-methyl-4-(pent-4-ynyl)piperazine-1-carboxamide

Cat. No. B8383896
M. Wt: 209.29 g/mol
InChI Key: WHHUJZNIXJMVBL-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of 4-nitrophenyl 4-(pent-4-ynyl)piperazine-1-carboxylate (1.37 g) in THF (10 mL) was treated with 40% aq. MeNH2 (10 mL) at 70 C for 2 h. The mixture was concentrated and diluted with conc. NH4OH (5 mL) and water (15 mL). Extraction (DCM, 80 mL) and concentration gave N-methyl-4-(pent-4-ynyl)piperazine-1-carboxamide (0.659 g).
Name
4-nitrophenyl 4-(pent-4-ynyl)piperazine-1-carboxylate
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14]C2C=CC([N+]([O-])=O)=CC=2)=O)[CH2:8][CH2:7]1)[CH2:2][CH2:3][C:4]#[CH:5].[CH3:24][NH2:25]>C1COCC1>[CH3:24][NH:25][C:12]([N:9]1[CH2:8][CH2:7][N:6]([CH2:1][CH2:2][CH2:3][C:4]#[CH:5])[CH2:11][CH2:10]1)=[O:14]

Inputs

Step One
Name
4-nitrophenyl 4-(pent-4-ynyl)piperazine-1-carboxylate
Quantity
1.37 g
Type
reactant
Smiles
C(CCC#C)N1CCN(CC1)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with conc. NH4OH (5 mL) and water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
Extraction (DCM, 80 mL) and concentration

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N1CCN(CC1)CCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.659 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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